O-Desethyl-O-methyl Chlorpyrifos-d3
Description
O-Desethyl-O-methyl Chlorpyrifos-d3 is a deuterated isotopologue of a chlorpyrifos metabolite, designed for use as an analytical reference standard in mass spectrometry and environmental monitoring. Its structure involves the replacement of three hydrogen atoms with deuterium (denoted by "-d3") and modifications to the alkyl groups on the phosphate moiety. Specifically, "O-Desethyl-O-methyl" indicates the removal of one ethyl group (-CH₂CH₃) and substitution with a methyl group (-CH₃) . This compound is critical for quantifying trace levels of chlorpyrifos metabolites in environmental or biological samples due to its isotopic distinction and structural similarity to non-deuterated analogs.
Properties
Molecular Formula |
C₈H₆D₃Cl₃NO₃PS |
|---|---|
Molecular Weight |
339.58 |
Synonyms |
Phosphorothioic Acid O-Ethyl O-Methyl O-(3,5,6-Trichloro-2-pyridinyl) Ester-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between O-Desethyl-O-methyl Chlorpyrifos-d3 and related compounds, including parent pesticides, metabolites, and deuterated analogs:
<sup>†</sup> Inferred structure: Likely C₈H₄D₃Cl₃NO₃PS (assuming one ethyl replaced by methyl and three deuterium substitutions).
Key Structural and Functional Differences
Substituent Modifications :
- Chlorpyrifos : Features two ethyl groups (-OCH₂CH₃) on the phosphate moiety, contributing to its lipophilicity and pesticidal activity .
- Chlorpyrifos-methyl : Substitutes ethyl groups with methyl (-OCH₃), reducing molecular weight and environmental persistence compared to chlorpyrifos .
- This compound : Represents a metabolic derivative where one ethyl group is removed (-Desethyl) and replaced by methyl (-OCH₃), with deuterium enhancing detection in mass spectrometry .
Deuterated Analogs :
- Chlorpyrifos-(diethyl-d10) : Fully deuterated ethyl groups (-CD₂CD₃) provide a distinct mass signature for residue analysis without altering chemical reactivity .
- This compound : Partial deuteration targets specific metabolic pathways, enabling precise tracking of degradation products .
Applications: Non-deuterated compounds (e.g., chlorpyrifos, chlorpyrifos-methyl) are primarily used as pesticides. Deuterated variants serve as reference standards for analytical workflows, leveraging isotopic separation to avoid signal interference .
Research Findings and Analytical Relevance
- Metabolite Tracking: this compound is pivotal in identifying and quantifying oxidative metabolites of chlorpyrifos in human serum and soil samples. Its deuterium labeling allows for unambiguous differentiation from endogenous metabolites during LC-MS/MS analysis .
- Stability Data : Chlorpyrifos-methyl (CAS 5598-13-0) has a melting point of 45.5°C and a flashpoint of 182°C , whereas deuterated analogs like Chlorpyrifos-(diethyl-d10) exhibit similar physical properties but higher molecular weights due to isotopic substitution .
- Regulatory Use : Regulatory bodies prioritize deuterated standards like this compound for compliance testing due to their ability to mimic analyte behavior without cross-reactivity .
Limitations and Data Gaps
While structural analogs such as chlorpyrifos and chlorpyrifos-methyl are well-characterized, This compound lacks publicly available data on exact molecular weight, CAS registration, and synthetic pathways. Its inferred properties rely on naming conventions and comparisons to deuterated homologs (e.g., Chlorpyrifos-(diethyl-d10)) . Further research is needed to elucidate its full physicochemical profile.
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